molecular formula C18H18ClFN6 B6443254 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549042-93-3

4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6443254
CAS No.: 2549042-93-3
M. Wt: 372.8 g/mol
InChI Key: HVGKNAHULRAYHD-UHFFFAOYSA-N
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Description

4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-chloro-4-fluorophenylpiperazine moiety at position 4 and a 2-methylimidazol-1-yl group at position 5. This structure combines a halogenated arylpiperazine, known for modulating receptor affinity, with an imidazole ring, which often enhances metabolic stability and solubility.

Properties

IUPAC Name

4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)25-8-6-24(7-9-25)14-2-3-16(20)15(19)10-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKNAHULRAYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a piperazine moiety and an imidazole ring. Its molecular formula is C18H19ClFN5C_{18}H_{19}ClFN_5 with a molecular weight of approximately 353.83 g/mol. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antitubercular Activity : Similar compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis, indicating potential for this compound as well.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE).

Antitubercular Activity

A study focusing on related compounds demonstrated that derivatives containing the piperazine-pyrimidine scaffold displayed promising antitubercular activity. For instance, compounds similar to our target showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the structure can enhance efficacy .

Enzyme Inhibition

In enzyme inhibition assays, various derivatives of piperazine have shown significant inhibition of AChE with IC50 values reported as low as 2.14 μM. This indicates that structural modifications can lead to potent enzyme inhibitors, which may be applicable in treating conditions like Alzheimer's disease .

Data Table: Biological Activities

Activity TypeCompoundIC50/IC90 ValuesReference
AntitubercularSimilar DerivativeIC90: 3.73 - 4.00 μM
AChE InhibitionVarious DerivativesIC50: 2.14 μM
AntibacterialPiperazine DerivativesVaries

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. The piperazine ring is known for its role in enhancing solubility and bioavailability, while the imidazole moiety may facilitate interactions with enzyme active sites.

Molecular Docking Studies

Molecular docking studies have indicated favorable binding affinities between this compound and various targets, including enzymes involved in metabolic pathways relevant to disease progression. These interactions are critical for understanding the therapeutic potential of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Pyridazine Derivatives : highlights pyridazine-based piperazine compounds with anti-bacterial and anti-viral activities, suggesting that the target compound’s pyrimidine core could be optimized for similar applications.
  • Thienopyrimidine Activity: ’s thienopyrimidine derivative implies that sulfur-containing cores may enhance metabolic stability, though at the cost of reduced aqueous solubility.
  • High-Yield Synthesis : The >90% yield of compound 10c () supports the feasibility of scaling up structurally complex piperazine derivatives.

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